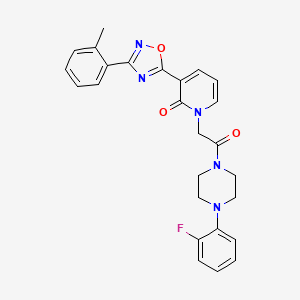

N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of N-(2-tosyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is complex, featuring a tetrahydroisoquinoline core with a tosyl group at the 2-position and a naphthamide group at the 7-position .Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the available resources. Its unique structure suggests that it could participate in a variety of chemical reactions, particularly those involving the tetrahydroisoquinoline core .Scientific Research Applications

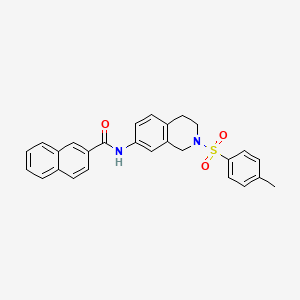

Dimeric Naphthylisoquinoline Alkaloids

- Structural and Pharmacological Properties : Dimeric naphthylisoquinoline (NIQ) alkaloids, emerging from African and Asian lianas, show significant antiviral, antiprotozoal, and antitumor activities, differing notably from their monomers in biological effects (Lombe, Feineis, & Bringmann, 2019).

Isoquinolinesulfonamides as Protein Kinase Inhibitors

- Enzyme Interaction : Isoquinolinesulfonamides, when the naphthalene ring is replaced by isoquinoline, retain the ability to inhibit protein kinases, with some derivatives showing selective inhibition toward specific protein kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).

Analytical Techniques for Alkaloid Characterization

- Advanced Analytical Methods : High-Performance Liquid Chromatography (HPLC) combined with NMR techniques, including 2D TOCSY and ROESY, can be used for direct characterization and structure elucidation of naphthylisoquinoline alkaloids in crude plant extracts (Bringmann, Günther, Schlauer, & Rückert, 1998).

Pharmacological Potential of Naphthylisoquinoline Alkaloids

- Biological Activities and Targets : This class of compounds exhibits a variety of biological activities and has potential as drug leads, particularly due to their chemotaxonomic relevance and diverse molecular targets of action (Ibrahim & Mohamed, 2015).

Synthesis of Stereoisomeric Alkaloids

- Synthesis Techniques : The stereoselective synthesis of atropisomeric korupensamines, involving biaryl coupling and axial isomerization, highlights methods for synthesizing structurally related naphthyl tetrahydroisoquinoline alkaloids (Watanabe, Tanaka, Shoda, Sakamoto, Kamikawa, & Uemura, 2004).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[2-(4-methylphenyl)sulfonyl-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H24N2O3S/c1-19-6-12-26(13-7-19)33(31,32)29-15-14-21-10-11-25(17-24(21)18-29)28-27(30)23-9-8-20-4-2-3-5-22(20)16-23/h2-13,16-17H,14-15,18H2,1H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMOPXGZRNWOYET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCC3=C(C2)C=C(C=C3)NC(=O)C4=CC5=CC=CC=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H24N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(5-Azaspiro[2.4]heptan-7-yl)-N,N-dimethylmethanamine](/img/structure/B3017254.png)

![5-bromo-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide](/img/structure/B3017259.png)

![Methyl 2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-ethyl-4-oxochromen-7-yl]oxyacetate](/img/structure/B3017261.png)

![6-[4-(Dimethylsulfamoylamino)phenyl]-3-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B3017264.png)

![methyl 5-((1-oxo-7,8,9,10-tetrahydro-[1,2,4]triazino[4,5-b]indazol-2(1H)-yl)methyl)furan-2-carboxylate](/img/structure/B3017265.png)